Creatine-(methyl-d3) monohydrate is classified as a stable isotope-labeled compound, specifically a derivative of creatine. Its chemical structure is characterized by the presence of deuterium, which enhances its utility in various biochemical and clinical studies.
The synthesis of creatine-(methyl-d3) monohydrate typically involves several key steps:
This method allows for precise control over the isotopic labeling, making it suitable for applications in metabolic studies.
Creatine-(methyl-d3) monohydrate has a molecular formula of C4H9D3N3O2, where three hydrogen atoms are replaced by deuterium atoms. The presence of deuterium alters the physical properties of the molecule without significantly changing its chemical behavior.
Creatine-(methyl-d3) monohydrate participates in several significant chemical reactions:
Creatine-(methyl-d3) monohydrate primarily targets creatine kinase enzymes, which play a critical role in energy metabolism by catalyzing the conversion of creatine to phosphocreatine. This process is vital for ATP regeneration during high-energy demands.
Creatine-(methyl-d3) monohydrate has several scientific applications:
The D3-creatine (D3Cr) dilution method represents a paradigm shift in skeletal muscle mass (SMM) quantification by exploiting the unique biology of creatine metabolism. Approximately 95-98% of the body's creatine pool resides within skeletal muscle, where it undergoes irreversible, non-enzymatic conversion to creatinine at a relatively constant rate (~1.7-2.0% per day) [1] [5]. This biochemical relationship enables the use of an orally administered stable isotope tracer, creatine-(methyl-d3) monohydrate, to quantify total body creatine pool size and subsequently estimate SMM. The method's foundation lies in three physiological principles: (1) skeletal muscle lacks creatine synthesis capacity, relying entirely on hepatic/renal synthesis and dietary intake; (2) creatine is actively transported against a concentration gradient into myocytes; and (3) the conversion product (creatinine) is excreted exclusively via urine, providing a non-invasive sampling matrix [1] [6]. After ingestion, D3Cr is absorbed, enters the bloodstream, and distributes proportionally throughout the body's creatine reservoirs. The resulting dilution of the deuterium label in excreted creatinine provides a precise measure of total creatine pool size, which is converted to SMM using established creatine concentration values in muscle tissue [1] [3].
Urinary D3-creatinine enrichment serves as the primary biomarker for calculating total body creatine pool size and subsequently SMM. Following oral administration of D3Cr, the deuterium-labeled creatine enters muscle cells where it equilibrates with the endogenous creatine pool. The irreversible conversion of D3-creatine to D3-creatinine occurs at a rate proportional to the total creatine pool size, and the enrichment of D3-creatinine in urine reflects the dilution of the tracer within this pool [1] [4]. At isotopic steady state (typically reached within 24-72 hours post-dose), urinary D3-creatinine enrichment (measured as mole percent excess, MPE) enables calculation of the creatine pool size using the formula:
Total Body Creatine (g) = [D3Cr dose (mg) - Urinary D3Cr spillage (mg)] / Urinary D3-creatinine MPE × 100 [4] [8].
SMM is then derived by dividing the creatine pool size by the average creatine concentration in skeletal muscle (historically 4.3 g/kg wet weight) [1] [5]. Validation studies demonstrate strong correlations (r = 0.868, P < 0.0001) between D3Cr-derived SMM and gold-standard magnetic resonance imaging (MRI) measurements across diverse populations including young adults, older adults, and postmenopausal women [1]. Crucially, this method specifically measures metabolically active muscle tissue, unlike dual-energy X-ray absorptiometry (DXA), which quantifies "lean body mass"—a heterogeneous compartment that includes connective tissue, body water, and viscera. DXA consistently overestimates muscle mass compared to both MRI and D3Cr methods, particularly in aging populations where non-muscle lean tissue components increase proportionally [1] [6].
Table 1: Validation Studies of D3-Creatinine Enrichment Against Reference Methods
Population | Comparison Method | Correlation (r) | Sample Size | Reference |
---|---|---|---|---|
Healthy Adults (19-84y) | Whole-body MRI | 0.868 | 35 | [1] |
Older Men (84±3y) | DXA Lean Body Mass | 0.66 | 1382 | [6] |
Older Women (82±5y) | DXA Appendicular Mass | 0.50 | 74 | [6] |
Aged Mice | Dissected Muscle | >0.98 | 20 | [2] |
The application of the D3Cr dilution method in longitudinal studies requires understanding the kinetics of isotopic enrichment decay between successive measurements. Following a single D3Cr dose, urinary D3-creatinine enrichment reaches a plateau (isotopic steady state) within 30.7 ± 11.2 hours in humans and 24 hours in mice [1] [2]. This steady state persists for 48-96 hours, providing a practical window for urine collection [6] [8]. The decay phase follows a slow, linear pattern with a turnover rate of approximately 2.73% ± 0.06% per day in rats, attributable to the continuous conversion of creatine to creatinine and its excretion [8]. This predictable decay enables repeat measurements by accounting for residual enrichment from prior doses. When a second tracer dose is administered (e.g., 7 weeks after the initial dose in rat studies), the background enrichment from the first dose can be accurately subtracted from the total enrichment measured after the second dose. This approach yields longitudinal SMM changes strongly correlated with changes in lean body mass measured by quantitative magnetic resonance (r = 0.96, P < 0.0001) [8]. The slow turnover is critical for longitudinal applications because it ensures that background enrichment remains measurable and adjustable, avoiding the need for impractically long intervals between assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has replaced isotope ratio mass spectrometry (IRMS) for enrichment quantification, enhancing accessibility for clinical and research settings [8].
Tracer dosage optimization balances adequate analytical detection with minimal perturbation of the endogenous creatine pool. Initial human studies explored single oral doses of 30, 60, and 100 mg of D3Cr across different age and muscle mass groups [1]. The 30-mg dose proved sufficient for reliable quantification by LC-MS/MS while introducing negligible additional creatine (<0.1% of total pool size in adults). This minimal perturbation is crucial because excessive creatine administration could artificially expand the pool being measured, violating a core assumption of isotope dilution methods [1] [4]. Dose optimization must also account for "spillage"—the fraction of unabsorbed tracer or tracer excreted directly into urine before muscle uptake. Spillage varies between individuals (0-9%) and is higher in women than men [4]. A correction algorithm was developed using the ratio of urinary creatine-to-creatinine (Cr/Crn) in fasting spot samples to estimate spillage without requiring cumbersome 72-hour urine collections. The formula:
Corrected Creatine Pool Size = Measured Pool Size / (1 - k × Cr/Crn Ratio)
(where k is an empirically derived constant) reliably adjusts for spillage, maintaining strong correlations (r = 0.9967) with directly measured spillage corrections [4]. Pediatric applications use lower doses (e.g., 10 mg for 4-year-olds), demonstrating feasibility despite higher weight-adjusted doses (0.4-1.0 mg/kg) [9]. Importantly, fasting urine collection minimizes dietary creatinine interference from meat consumption, which could dilute isotopic enrichment [6].
Table 2: Tracer Dosage Optimization and Spillage Characteristics
Dose (mg) | Population | Spillage Range | Detection Feasibility | Key Findings |
---|---|---|---|---|
30 | Older Adults, Postmenopausal | 0-5% | Good (LC-MS/MS) | Adequate for enrichment measurement |
60 | Young Men | 2-7% | Excellent | Higher spillage in women than men |
100 | Young Men | 3-9% | Excellent | Unnecessary; no analytical advantage over 60mg |
10 | 4-Year-Old Children | Not reported | Moderate | Feasible in community settings |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7